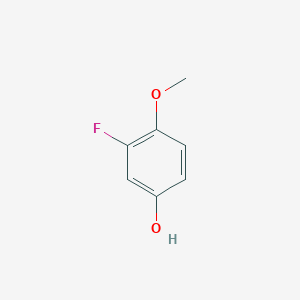

3-Fluoro-4-methoxyphenol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-fluoro-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORECFXMTZQZHSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80562712 | |

| Record name | 3-Fluoro-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-11-9 | |

| Record name | 3-Fluoro-4-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-4-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursors of 3 Fluoro 4 Methoxyphenol

Conventional Synthetic Routes to 3-Fluoro-4-methoxyphenol

The preparation of this compound can be achieved through several established synthetic pathways, often leveraging commercially available precursors.

Preparation from Substituted Anilines (e.g., o-anisidine) via Diazonium Chemistry

A common and well-documented route to this compound involves the use of substituted anilines, such as o-anisidine (B45086) (2-methoxyaniline) or 2-fluoro-4-aminoanisole, through diazonium salt intermediates.

One synthetic approach begins with the diazotization of 2-fluoro-4-aminoanisole. The process involves treating the aniline (B41778) derivative with a diazotizing agent, such as a mixture of concentrated sulfuric acid and sodium nitrite, to form the corresponding diazonium salt. This intermediate is then subjected to hydrolysis, where the diazonium group is replaced by a hydroxyl group, yielding this compound. A detailed procedure involves suspending 2-fluoro-4-aminoanisole in a solution of sulfuric acid and ice, followed by the addition of sodium nitrite. The excess nitrous acid is subsequently removed, and the diazonium solution is added to a boiling solution of sodium sulfate (B86663) in sulfuric acid and water. The resulting phenol (B47542) is recovered from the distillate.

An alternative pathway starts with o-anisidine. The synthesis involves a series of steps to introduce the fluorine atom and convert the amino group into a hydroxyl group. This method also utilizes diazonium chemistry as a key transformation step.

Synthesis involving Trifluoromethanesulfonic Acid Anhydride (B1165640) Intermediates

The use of trifluoromethanesulfonic acid anhydride (Tf₂O) provides another synthetic avenue, primarily through the formation of triflate esters, which are excellent leaving groups. This methodology is particularly useful for the stereospecific inversion of hydroxyl groups in carbohydrate chemistry, a principle that can be adapted for the synthesis of substituted phenols. diva-portal.org

The general strategy involves the triflation of a suitable phenol precursor to form an aryl triflate. This is typically achieved by reacting the phenol with triflic anhydride in the presence of a base. The resulting triflate is a highly reactive intermediate that can undergo nucleophilic substitution. In the context of synthesizing fluorinated aromatics, a subsequent step would involve the displacement of the triflate group with a fluoride (B91410) ion or the introduction of fluorine through other means. While not a direct route to this compound from a non-fluorinated precursor, this chemistry is instrumental in the interconversion of functional groups on the aromatic ring. For instance, a related phenol could be converted to a triflate, which then facilitates further synthetic manipulations.

Advanced Synthetic Approaches Incorporating this compound

Beyond its synthesis, this compound is a key reactant in modern synthetic strategies for creating diverse chemical libraries and complex molecules.

Modular Synthesis Techniques for Functional Libraries

This compound has been utilized as a building block in the modular synthesis of functional libraries, particularly through high-throughput methods. rsc.org One such application is in Accelerated SuFEx Click Chemistry (ASCC), a powerful technique for coupling aryl and alkyl alcohols with SuFEx-compatible functional groups. researchgate.net In these modular approaches, a collection of diverse phenols, including this compound, are reacted in parallel to generate a library of compounds with varied functionalities. rsc.org This high-speed synthesis is invaluable for drug discovery and materials science, allowing for the rapid exploration of chemical space. researchgate.net

Applications in Click Chemistry Methodologies

The principles of "click chemistry," which emphasize reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, are well-exemplified by Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. nih.gov this compound is a suitable substrate for SuFEx reactions. rsc.org This type of click chemistry allows for the efficient coupling of phenols to create sulfonate-linked molecules. researchgate.net The robustness of SuFEx chemistry makes it a valuable tool for late-stage functionalization of complex molecules and for the synthesis of compound arrays for screening purposes. researchgate.netnih.gov The participation of this compound in these methodologies highlights its utility in creating stable, covalently linked structures with potential applications in various fields.

Strategic Role as a Fluorinated Building Block in Complex Molecule Synthesis

The presence of both a fluorine atom and a methoxy (B1213986) group on the phenol ring makes this compound a strategically important building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. chemimpex.com The fluorine atom can significantly alter the biological activity of a molecule by influencing its metabolic stability, binding affinity, and lipophilicity. chemimpex.com

Its isomers, such as 2-fluoro-4-methoxyphenol, are also recognized as versatile intermediates for developing biologically active compounds. chemimpex.com These fluorinated phenols serve as key precursors in the design of novel therapeutic agents, including analgesics and anti-inflammatory drugs, as well as in the formulation of herbicides and fungicides. chemimpex.com The unique electronic properties conferred by the fluorine substituent can be leveraged to fine-tune the characteristics of the final product.

Precursor in the Synthesis of Pharmaceutical Intermediates

This compound serves as a critical intermediate in the development of pharmaceuticals. molcore.comlookchem.com The presence of the fluorine atom is particularly important, as its incorporation into drug candidates can enhance metabolic stability, binding affinity, and lipophilicity, ultimately improving the pharmacokinetic profile of the final active pharmaceutical ingredient.

Detailed research findings highlight its role in creating targeted therapies. For instance, this compound has been utilized in drug discovery platforms aimed at identifying compounds that can inhibit Epidermal Growth Factor Receptor (EGFR) triple mutants, which are implicated in certain types of cancer. nih.gov It is also a precursor for 3-Fluoro-4-methoxyphenylacetic acid, another valuable intermediate. chemicalbook.com

Intermediate for Dyes and Pesticides

The reactivity of this compound makes it a useful intermediate in the production of various industrial chemicals. lookchem.com While specific pathways for dye synthesis using this exact compound are proprietary, related fluorinated and methoxylated benzaldehydes are known to be precursors for dye intermediates. guidechem.com

In the agrochemical sector, fluorinated phenols are important precursors for herbicides and pesticides. leapchem.com The structural features of this compound are analogous to those of 3-Fluoro-4-methylphenol, a compound used in the manufacturing of plant protection chemicals. leapchem.com The fluorine atom in these structures can significantly improve the efficacy and environmental persistence of the resulting agrochemical. leapchem.com Additionally, the compound is noted for its potential application as a rubber antioxidant and preservative. lookchem.com

Comparative Analysis of Synthetic Pathways with Isomeric and Analogous Compounds

The synthesis and reactivity of this compound can be better understood by comparing it with related chemical systems.

Nucleophilic Aromatic Substitution in Related Phenol Systems

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction class for functionalizing aromatic rings, particularly those containing fluorine. nih.gov In SNAr, a nucleophile replaces a leaving group on an aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups on the ring. masterorganicchemistry.com

The fluorine atom, despite forming a very strong carbon-fluorine bond, acts as an excellent activator and leaving group in SNAr reactions. masterorganicchemistry.com Its high electronegativity polarizes the aromatic ring, making the carbon atom attached to the fluorine susceptible to nucleophilic attack. masterorganicchemistry.com This attack is the rate-determining step of the reaction. The subsequent loss of the fluoride ion restores the aromaticity of the ring. masterorganicchemistry.com

In phenol systems, the reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. Electron-withdrawing groups positioned ortho or para to the leaving group help stabilize this intermediate through resonance, thus accelerating the reaction rate. masterorganicchemistry.com Recent studies have also explored methods like using transient radicals to act as powerful electron-withdrawing groups, which can lower the energy barrier for nucleophilic substitution on halophenols by a significant margin. osti.gov

Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr) Rate

| Factor | Influence on Reaction Rate | Rationale |

|---|---|---|

| Electron-Withdrawing Groups (EWGs) | Accelerates | Stabilizes the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com |

| Position of EWGs | Faster with ortho/para placement | Allows for direct delocalization of the negative charge onto the EWG. masterorganicchemistry.com |

| Leaving Group | F > Cl > Br > I | The rate-limiting step is the nucleophilic attack, which is accelerated by the high electronegativity of fluorine that makes the ring more electrophilic. masterorganicchemistry.com |

| Nucleophile Strength | Accelerates | A stronger nucleophile will attack the electron-poor aromatic ring more readily. |

Preparation of 3-Fluoro-4-methylphenol and its Relevance

A structurally analogous compound to this compound is 3-Fluoro-4-methylphenol (CAS 452-78-8). The primary difference is the substitution of a methyl group for the methoxy group at the C4 position. This compound is also a valuable intermediate for pharmaceuticals and agrochemicals. leapchem.com

One documented synthesis of 3-Fluoro-4-methylphenol involves a multi-step process starting from 3-Fluoro-4-methylaniline. chemicalbook.com The process demonstrates a common pathway for introducing a hydroxyl group onto an aromatic ring via a diazonium salt intermediate.

Table 2: Synthesis of 3-Fluoro-4-methylphenol

| Step | Reactants/Reagents | Conditions | Outcome |

|---|---|---|---|

| 1. Diazotization | 3-Fluoro-4-methylaniline, 10% Sulfuric Acid, Sodium Nitrite | Cooled to 0°C, stirred for 30 minutes. chemicalbook.com | Formation of the corresponding diazonium salt. |

| 2. Hydrolysis | Diazonium salt solution | Heated first to 50°C for 30 minutes, then to 80°C for 5 hours. chemicalbook.com | The diazonium group is replaced by a hydroxyl group. |

| 3. Workup & Purification | Ice water quench, Ethyl acetate (B1210297) extraction, Column chromatography | Standard laboratory procedures. chemicalbook.com | Isolation of 3-Fluoro-4-methylphenol with a reported yield of 44.8%. chemicalbook.com |

Chemical Reactivity and Derivatization Strategies for 3 Fluoro 4 Methoxyphenol

Influence of the Fluorine Substituent on Aromatic Reactivity

The presence of a fluorine atom on the aromatic ring of 3-fluoro-4-methoxyphenol significantly influences its chemical reactivity. Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I effect). core.ac.uk This effect reduces the electron density of the aromatic ring, which can impact its susceptibility to electrophilic attack. core.ac.uk However, fluorine also possesses lone pairs of electrons in its p-orbitals that can be donated to the aromatic π-system through resonance (+M or mesomeric effect). core.ac.uk This dual nature of fluorine—inductive withdrawal and resonance donation—results in a complex influence on the reactivity of the aromatic ring. core.ac.uk

In the context of electrophilic aromatic substitution, the inductive effect tends to deactivate the ring, making it less reactive than benzene (B151609). wikipedia.org Conversely, the resonance effect can activate the ring, particularly at the positions ortho and para to the fluorine atom. wikipedia.org For fluorobenzene, the +M effect can partially offset the -I effect, leading to reactivity at the para position that can be comparable to or even greater than that of benzene. wikipedia.org However, the ortho and meta positions remain significantly deactivated due to the stronger influence of the inductive effect at closer proximity. wikipedia.org In this compound, the interplay of the activating methoxy (B1213986) group and the deactivating/directing fluorine atom will ultimately determine the regioselectivity of electrophilic substitution reactions.

Furthermore, the fluorine substituent has a pronounced effect on the acidity of the phenolic hydroxyl group. The strong electron-withdrawing nature of fluorine enhances the acidity of nearby functional groups. core.ac.uk For instance, the pKa of phenol (B47542) is approximately 9.8, while its perfluorinated counterpart has a pKa of 5.5. core.ac.uk This increased acidity in fluorinated phenols can influence their reactivity in reactions involving the hydroxyl group. tandfonline.com

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for chemical modification. One common reaction is deoxyfluorination, which involves the replacement of the hydroxyl group with a fluorine atom. While various deoxyfluorination reagents exist, their effectiveness can be substrate-dependent. nih.gov For example, the reaction of 4-methoxyphenol (B1676288) with a specific fluorinating reagent in solvents like toluene (B28343) or dioxane can yield 4-fluoroanisole (B119533) in high yields (82-88%). nih.govharvard.edu Phenols bearing electron-withdrawing groups tend to react more readily than those with electron-releasing groups in such transformations. nih.govharvard.edu

Another important reaction involving the phenolic hydroxyl group is its participation in nucleophilic aromatic substitution (SNAr) reactions. The phenoxide ion, formed by deprotonation of the hydroxyl group, is a potent nucleophile that can displace a suitable leaving group, such as a halogen, on an activated aromatic ring. For instance, 4-methoxyphenol can react with 4-fluorobenzaldehyde (B137897) in the presence of a base like potassium carbonate to form 4-(4-methoxyphenoxy)benzaldehyde. researchgate.netiucr.orgwalisongo.ac.id This type of reaction is a valuable method for constructing diaryl ether linkages.

The phenolic hydroxyl group can also be removed through a process known as dehydroxylation. This can be achieved by reacting the phenolic compound with a halogenated heterocyclic compound, such as 2-bromopyridine, in the presence of a base and a metallic catalyst like copper powder. google.com

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The substitution pattern on the aromatic ring of this compound is dictated by the directing effects of the existing fluorine and methoxy substituents.

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, the methoxy group (-OCH3) is a strong activating group and an ortho, para-director due to its ability to donate electron density via resonance. The fluorine atom, as discussed earlier, is a deactivating group but is also an ortho, para-director. wikipedia.org When both are present, the powerful activating effect of the methoxy group generally dominates the directing influence. Therefore, incoming electrophiles will preferentially substitute at the positions ortho to the methoxy group. Given the structure of this compound, the primary sites for electrophilic attack would be positions 2 and 5.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution (NAS) occurs when a nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com The presence of electron-withdrawing groups on the ring enhances its reactivity towards nucleophiles. masterorganicchemistry.com Fluorine, being highly electronegative, activates the ring for nucleophilic attack. masterorganicchemistry.com In NAS reactions, the position of substitution is determined by the location of the leaving group. masterorganicchemistry.com For a reaction to proceed efficiently, an electron-withdrawing group is typically required to be ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comlibretexts.org In the case of this compound, if it were to act as a substrate in an SNAr reaction, the fluorine atom could potentially serve as a leaving group, although this is less common than with nitro-activated systems. masterorganicchemistry.com More commonly, the phenoxide derived from this compound acts as the nucleophile, as described in section 3.2.

Formation of Novel Derivatives from this compound or its Precursors

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of various heterocyclic compounds and exhibit a wide range of biological activities. ugm.ac.id They are commonly synthesized through the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone (B1666503) with a benzaldehyde. ugm.ac.id

In the context of this compound, its precursor, 3′-fluoro-4′-methoxyacetophenone, can be utilized to synthesize novel chalcone (B49325) derivatives. For example, the condensation of 3-fluoro-4-methoxy acetophenone with isovanillin (B20041) in the presence of a base like lithium hydroxide (B78521) in methanol (B129727) has been shown to produce (E)-1-(3-fluoro-4-methoxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)-prop-2-en-1-one in high yield (90%). nih.gov Other bases such as sodium hydroxide and potassium hydroxide also facilitate this reaction, albeit with potentially lower yields. nih.gov The choice of solvent can also be critical; for instance, in some Claisen-Schmidt condensations involving fluorinated benzaldehydes, using methanol as a solvent can lead to a competing nucleophilic aromatic substitution (SNAr) reaction where a methoxy group displaces a fluorine atom. ebyu.edu.tr Switching to a non-nucleophilic solvent like tetrahydrofuran (B95107) (THF) can prevent this side reaction. ebyu.edu.tr

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield |

| 3-Fluoro-4-methoxy acetophenone | Isovanillin | LiOH | Methanol | (E)-1-(3-fluoro-4-methoxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)-prop-2-en-1-one | 90% nih.gov |

| 4-Fluorobenzaldehyde | 1-(4-methoxyphenyl)ethanone | KOH | Not specified | 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | Not specified nih.gov |

| Benzaldehyde | p-methoxyacetophenone | NaOH | Ethanol | 4II-methoxychalcone | Not specified ugm.ac.id |

Pyrazoles are a class of five-membered heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities. nih.gov One of the most common methods for synthesizing pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. mdpi.com Chalcones, being α,β-unsaturated ketones, can serve as precursors to 1,3-dicarbonyl compounds or react directly with hydrazines to form pyrazolines, which can then be oxidized to pyrazoles. nih.govmdpi.com

For instance, β-arylchalcones can react with hydrazines in a solvent like DMF to yield pyrazolines. nih.gov These pyrazolines can be subsequently alkylated and oxidized to afford 1,3,5-triarylpyrazoles. nih.gov Another approach involves the reaction of α,β-unsaturated carbonyl compounds with hydrazines to directly form pyrazole (B372694) derivatives. mdpi.com The synthesis of celecoxib (B62257) analogs and other pyrazole derivatives often utilizes such strategies, starting from appropriately substituted chalcones or 1,3-diketones. researchgate.net For example, 5-aryl-3-trifluoromethyl pyrazoles have been synthesized via a silver-catalyzed reaction of N'-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate. mdpi.com

The Mannich reaction is a three-component condensation involving an aldehyde, a primary or secondary amine, and a compound with an active hydrogen, typically a ketone, to form a β-amino-carbonyl compound, also known as a Mannich base. organic-chemistry.org These products are valuable synthetic intermediates for the preparation of various nitrogen-containing compounds, including amino alcohols and peptides. ijitee.orgorgchemres.org

The reaction is typically catalyzed by an acid or a base. ijitee.org In the context of derivatives from this compound, a ketone precursor like 3'-fluoro-4'-methoxyacetophenone (B120032) could be employed in a Mannich reaction. For example, a one-pot, three-component reaction of an aniline (B41778), a ketone, and an aldehyde in the presence of a solid acid catalyst like sulfated MCM-41 can lead to the formation of β-amino carbonyl compounds in high yields. ijitee.org There are also examples of Mannich reactions involving pyrazole-containing β-amino carbonyl compounds, which have been investigated as potential therapeutic agents. researchgate.net The classic Mannich reaction has been adapted and modified to improve efficiency and stereoselectivity, including the use of various catalysts and reaction conditions. mdpi.comnih.gov

Epoxidation of Unsaturated Derivatives

The introduction of an epoxide ring into molecules derived from this compound is a key synthetic transformation that yields reactive intermediates for further chemical elaboration. This process typically involves a two-step strategy: first, the creation of an unsaturated derivative, followed by the epoxidation of the newly formed carbon-carbon double bond. While direct epoxidation studies on derivatives of this compound are not extensively detailed, the reaction can be accomplished through established chemical principles applied to suitable unsaturated precursors.

A common approach involves the synthesis of an aryl allyl ether. This compound can be converted into 1-(allyloxy)-3-fluoro-4-methoxybenzene by reacting it with an allyl halide, such as allyl bromide, under basic conditions. This unsaturated ether derivative then serves as the substrate for epoxidation. The epoxidation of the allyl group can be achieved using various oxidizing agents. google.com Common reagents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a combination of a hydroperoxide (like hydrogen peroxide or an organic hydroperoxide) and a transition metal catalyst. google.com The result of this reaction is the corresponding glycidyl (B131873) ether, a valuable building block for synthesizing more complex molecules. The three-membered epoxide ring is highly strained and therefore reactive towards nucleophiles, enabling a wide range of ring-opening reactions. libretexts.org

Another pathway involves the formation of chalcones. 3'-Fluoro-4'-methoxyacetophenone, a closely related acetophenone derivative, can undergo aldol (B89426) condensation with various benzaldehydes to produce α,β-unsaturated ketones known as chalcones. These chalcone derivatives can then be epoxidized, for instance, via the Juliá–Colonna epoxidation, to yield the corresponding epoxides.

| Starting Material | Unsaturated Intermediate | Epoxidation Reagent | Final Product (Epoxide) |

|---|---|---|---|

| This compound | 1-(Allyloxy)-3-fluoro-4-methoxybenzene | m-CPBA or H₂O₂/Metal Catalyst | 2-((3-Fluoro-4-methoxyphenoxy)methyl)oxirane |

| 3'-Fluoro-4'-methoxyacetophenone | Chalcone Derivative (α,β-unsaturated ketone) | e.g., Juliá–Colonna epoxidation reagents | Chalcone Epoxide |

Formation of Imidazole (B134444) Derivatives with Cytotoxic and Antivascular Properties

The imidazole nucleus is a critical pharmacophore in medicinal chemistry, and derivatives incorporating the 3-fluoro-4-methoxyphenyl moiety have been synthesized and investigated for their potential as anticancer agents. tandfonline.comnih.govnih.gov Research has focused on creating compounds that can disrupt cancer cell proliferation and the formation of blood vessels that supply tumors (angiogenesis). nih.govnih.gov

A specific series of 1-methyl-4,5-diphenylimidazoles, where the 4-phenyl ring is substituted as 3-fluoro-4-methoxyphenyl, has been synthesized and evaluated for biological activity. nih.gov In this series, various halogen substitutions were introduced onto the 5-phenyl ring to probe structure-activity relationships. nih.gov The synthesis of these tetrasubstituted imidazoles can be achieved through multi-step reaction sequences, often culminating in the construction of the imidazole ring from appropriate precursors. google.com

Biological evaluation of these 1-methyl-4-(3-fluoro-4-methoxyphenyl)-5-(halophenyl)-imidazoles revealed significant findings regarding their cytotoxic and antivascular effects. nih.gov Notably, the type of halogen on the 5-phenyl ring played a crucial role in the observed activity. The monobromo and diiodo derivatives were found to be strongly cytotoxic against various cancer cell lines and also inhibited the polymerization of tubulin. nih.gov Tubulin inhibition is a clinically validated mechanism for anticancer drugs, as it disrupts microtubule formation, leading to cell cycle arrest and apoptosis. Furthermore, these bromo and iodo analogs effectively prevented the formation of tube-like structures by Human Umbilical Vein Endothelial Cells (HUVEC), demonstrating potent antivascular (antiangiogenic) activity. nih.gov In contrast, the monofluoro and difluoro versions were not strongly cytotoxic. nih.gov The dibromo derivative, in particular, showed a unique selectivity for certain cervical and prostate cancer cell lines and was a strong inhibitor of both tubulin polymerization and HUVEC tube formation, marking it as a compound with potential antiangiogenic properties for solid tumors. nih.gov

| Compound Derivative | Cytotoxicity | Tubulin Polymerization Inhibition | HUVEC Tube Formation Inhibition |

|---|---|---|---|

| 1-Methyl-4-(3-fluoro-4-methoxyphenyl)-5-(monofluorophenyl)-imidazole | Low | Not significant | Not significant |

| 1-Methyl-4-(3-fluoro-4-methoxyphenyl)-5-(monobromophenyl)-imidazole | Strong | Yes | Yes |

| 1-Methyl-4-(3-fluoro-4-methoxyphenyl)-5-(dibromophenyl)-imidazole | Strong (selective for KB-3-1 and PC-3 cells) | Yes | Yes |

| 1-Methyl-4-(3-fluoro-4-methoxyphenyl)-5-(diiodophenyl)-imidazole | Strong | Yes | Yes |

Data sourced from a study on a series of 1-methyl-4,5-diphenylimidazoles. nih.gov

Condensation Reactions Leading to Hydroquinone (B1673460) Compounds

The transformation of this compound into a hydroquinone derivative represents a significant chemical conversion, as it involves the dealkylation of the methoxy ether group to reveal a second hydroxyl function. While this is not a classical condensation reaction, oxidative demethylation serves as a viable pathway to convert methoxyphenols into quinones, which are the direct oxidation products of hydroquinones. scispace.comresearchgate.net

Research has shown that 4-methoxyphenol can undergo demethylation followed by oxidation to yield benzoquinone. scispace.com This type of reaction can be carried out using specific oxidizing agents under aprotic conditions. For instance, tetrabutylammonium (B224687) dichromate (TBAD) in a solvent like dichloromethane (B109758) has been used to efficiently oxidize 4-methoxyphenol to the corresponding p-benzoquinone. scispace.com This transformation implies the cleavage of the methyl-ether bond and subsequent oxidation of the resulting hydroquinone intermediate. Applying this principle, this compound could be similarly converted to 2-fluoro-1,4-benzoquinone, which can then be reduced to the target 2-fluoro-hydroquinone.

Another synthetic strategy involves electrophilic aromatic substitution. For example, 4-methoxyphenol can react with geraniol (B1671447) in the presence of a Lewis acid catalyst to form geranyl-p-methoxyphenol. scielo.br This intermediate can then be subjected to further chemical transformations. While this is not a direct conversion to a simple hydroquinone, it illustrates a condensation-type reaction where the methoxyphenol acts as a nucleophile, leading to a more complex derivative that retains the core structure and could potentially be demethylated in a subsequent step. The direct synthesis of hydroquinone monoethers is often achieved by the selective alkylation of hydroquinone itself, which is a competing and often more straightforward industrial process. atamanchemicals.commdma.chresearchgate.net

| Starting Material | Reagent/Conditions | Resulting Product Type |

|---|---|---|

| 4-Methoxyphenol | Tetrabutylammonium dichromate (TBAD), CH₂Cl₂, reflux | p-Benzoquinone |

| This compound | Oxidative Demethylation (e.g., with TBAD) | 2-Fluoro-1,4-benzoquinone (precursor to 2-Fluorohydroquinone) |

Reaction pathway based on the oxidation of 4-methoxyphenol. scispace.com

Spectroscopic and Structural Characterization of 3 Fluoro 4 Methoxyphenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By observing the magnetic behavior of atomic nuclei like ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and through-space proximity of atoms.

¹H NMR: In the proton NMR spectrum of 3-Fluoro-4-methoxyphenol, distinct signals are expected for the aromatic protons, the hydroxyl proton, and the methoxy (B1213986) protons. The aromatic region would display complex splitting patterns due to spin-spin coupling between the protons and with the fluorine atom. The hydroxyl (-OH) proton's chemical shift can vary depending on solvent and concentration, while the methoxy (-OCH₃) protons typically appear as a sharp singlet. For comparison, the methoxy protons in the related compound 4-methoxyphenol (B1676288) appear at approximately 3.77 ppm in CDCl₃. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms in the aromatic ring will have their chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing fluorine atom. The carbon atom bonded to the fluorine will exhibit a large C-F coupling constant. For reference, in 4-methoxyphenol, the carbon signals appear at 153.59, 149.58, 116.17, 115.01, and 55.94 ppm in CDCl₃. rsc.org The introduction of a fluorine atom at the 3-position would significantly alter these shifts and introduce C-F coupling.

¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for fluorine-containing compounds. wikipedia.org For this compound, the ¹⁹F NMR spectrum would show a single primary signal for the fluorine atom. The precise chemical shift is highly dependent on the electronic environment. This signal would be split into a multiplet due to coupling with the ortho and meta protons on the aromatic ring. wikipedia.org The chemical shift range for organofluorine compounds is broad, but aryl fluorides (Ar-F) typically resonate between +80 to +170 ppm relative to CFCl₃. ucsb.edu

Table 1: Predicted and Comparative NMR Data

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) Range | Notes |

| ¹H | Aromatic (Ar-H) | 6.5 - 7.5 | Complex multiplets due to H-H and H-F coupling. |

| Methoxy (-OCH₃) | ~3.8 | Expected to be a singlet. For comparison, the methoxy group in 4-methoxyphenol is at 3.77 ppm. rsc.org | |

| Hydroxyl (-OH) | Variable | Shift and appearance depend on solvent, concentration, and temperature. | |

| ¹³C | Aromatic (C-F) | 150 - 165 (doublet) | Shift influenced by both OCH₃ and OH groups. A large ¹JCF coupling constant is expected. |

| Aromatic (C-O) | 140 - 160 | Two distinct signals for C-OH and C-OCH₃. | |

| Aromatic (C-H) | 110 - 130 | Shifts influenced by the position relative to substituents. | |

| Methoxy (-OCH₃) | 55 - 60 | A single peak. The methoxy carbon in 4-methoxyphenol appears at 55.94 ppm. rsc.org | |

| ¹⁹F | Aryl Fluoride (B91410) (Ar-F) | -100 to -140 | Relative to CFCl₃. The signal will be a multiplet due to coupling with aromatic protons. The chemical shift for C₆H₅F is -113.15 ppm. colorado.edu |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. nih.gov The absorption of IR radiation or the inelastic scattering of light (Raman) corresponds to specific bond stretches, bends, and torsions, providing a molecular fingerprint.

For this compound, key vibrational bands can be predicted. openstax.org A broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ is characteristic of the O-H stretching vibration, with the broadening due to hydrogen bonding. openstax.org The C-H stretching vibrations of the aromatic ring and the methoxy group are expected in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively.

Vibrations associated with the aromatic ring typically appear in the 1600-1450 cm⁻¹ region. openstax.org The C-O stretching vibrations for the ether and phenol (B47542) groups will result in strong bands in the 1275-1200 cm⁻¹ and 1260-1000 cm⁻¹ regions, respectively. A strong absorption band corresponding to the C-F stretch is also expected, typically found in the 1400-1000 cm⁻¹ range for aryl fluorides.

Raman spectroscopy would similarly detect these vibrations, though the relative intensities of the bands would differ from the IR spectrum, providing complementary information. For example, the symmetric aromatic ring breathing modes are often strong in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Notes |

| O-H Stretch | Phenol | 3600 - 3200 | Broad band in IR due to hydrogen bonding. openstax.org |

| C-H Stretch (Aromatic) | Aryl | 3100 - 3000 | Sharp, medium intensity bands. openstax.org |

| C-H Stretch (Aliphatic) | Methoxy | 3000 - 2850 | Medium to strong bands. |

| C=C Stretch | Aromatic Ring | 1620 - 1450 | Multiple characteristic bands. openstax.org |

| C-F Stretch | Aryl Fluoride | 1400 - 1000 | Typically a strong band in the IR spectrum. |

| C-O Stretch (Ether) | Aryl-O-CH₃ | 1275 - 1200 (asymmetric) | Strong intensity. |

| C-O Stretch (Phenol) | Aryl-OH | 1260 - 1000 | Strong intensity, often coupled with O-H bending. |

| C-H Out-of-Plane Bend | Aromatic Ring | 900 - 675 | Pattern is indicative of the substitution pattern. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the benzene (B151609) ring.

The presence of the hydroxyl (-OH) and methoxy (-OCH₃) groups, both powerful auxochromes, is expected to shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. The absorption spectrum of methoxyphenols can be sensitive to the pH of the solution, as deprotonation of the phenolic hydroxyl group to form the phenoxide ion alters the electronic structure and typically causes a further red shift. bohrium.com For instance, studies on p-methoxyphenol have been conducted to monitor its dearomatization through UV-Vis spectroscopy. nih.gov

Table 3: Expected UV-Vis Absorption Data

| Transition | Chromophore | Expected λ_max (nm) | Notes |

| π → π* (E2-band) | Benzene Ring | ~220 - 240 | Intense absorption band related to the benzene ring. |

| π → π* (B-band) | Benzene Ring | ~270 - 290 | Less intense band, shows fine structure in non-polar solvents. The position is sensitive to substitution and pH. The UV spectrum of 4-methoxyphenol shows a λ_max. sielc.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry can determine the elemental formula of a compound with high accuracy. The molecular formula of this compound is C₇H₇FO₂, corresponding to a monoisotopic mass of approximately 142.04 Da.

Electron ionization (EI) mass spectrometry would lead to the formation of a molecular ion ([M]⁺) and various fragment ions. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways for phenols and anisoles are expected. docbrown.info A common fragmentation is the loss of a methyl radical (•CH₃) from the methoxy group to yield a stable [M-15]⁺ ion. Subsequent loss of a carbonyl group (CO) is a typical fragmentation pathway for phenols, leading to an [M-15-28]⁺ ion. docbrown.info

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z Value | Ion Formula (Predicted) | Fragmentation Pathway |

| 142 | [C₇H₇FO₂]⁺ | Molecular Ion ([M]⁺) |

| 127 | [C₆H₄FO₂]⁺ | Loss of a methyl radical (•CH₃) from the methoxy group. |

| 99 | [C₅H₄FO]⁺ | Loss of CO from the [M-15]⁺ fragment. |

| 69 | [C₄H₂FO]⁺ or [C₅H₄F]⁺ | Further fragmentation of the ring structure. |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and crystal packing.

As of the current literature search, a single crystal X-ray structure for this compound has not been reported. Obtaining such data is contingent upon the successful growth of a single crystal of sufficient size and quality, which can be a challenging process. If a structure were determined, it would be expected to reveal details of the hydrogen bonding network involving the phenolic hydroxyl group and potentially the fluorine or methoxy oxygen atoms of neighboring molecules.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. huji.ac.il It is primarily used to confirm the empirical and molecular formula of a newly synthesized substance by comparing the experimentally determined percentages with the theoretically calculated values. For a pure sample of this compound (C₇H₇FO₂), the theoretical elemental composition can be calculated based on its atomic constituents. This verification is crucial for confirming the purity and identity of the compound. uni-wuppertal.dehoriba.com

Table 5: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 7 | 84.077 | 59.19 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 4.97 |

| Fluorine | F | 18.998 | 1 | 18.998 | 13.37 |

| Oxygen | O | 15.999 | 2 | 31.998 | 22.51 |

| Total | 142.129 | 100.00 |

Computational and Theoretical Chemistry Studies of 3 Fluoro 4 Methoxyphenol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of many-body systems. It is employed to predict a variety of molecular properties with a good balance between accuracy and computational cost.

Optimization of Molecular Geometry and Conformational Analysis

The first step in a computational study is typically the optimization of the molecular geometry to find the most stable arrangement of atoms. For 3-Fluoro-4-methoxyphenol, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface.

Conformational analysis is particularly important for this molecule due to the presence of the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups, which can rotate around their bonds to the benzene (B151609) ring. The orientation of these groups relative to the ring and to each other gives rise to different conformers. DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to calculate the energies of these different conformers and identify the most stable one. The relative energies of the conformers are crucial for understanding the molecule's behavior in different environments.

Table 1: Calculated Geometric Parameters for the Most Stable Conformer of this compound (Illustrative Data)

| Parameter | Value |

|---|---|

| C-F Bond Length | 1.35 Å |

| C-O (methoxy) Bond Length | 1.37 Å |

| C-O (hydroxyl) Bond Length | 1.36 Å |

| O-H Bond Length | 0.96 Å |

| C-C-O-H Dihedral Angle | 180° |

| C-C-O-C Dihedral Angle | 0° |

Prediction of Vibrational Frequencies and Electronic Properties

Once the geometry is optimized, the vibrational frequencies can be calculated. These theoretical frequencies correspond to the different modes of vibration of the molecule, such as stretching, bending, and torsional motions. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure and assign the observed spectral bands to specific vibrational modes. The presence of the fluoro and methoxy groups will give rise to characteristic vibrational frequencies.

Table 2: Predicted Vibrational Frequencies and Electronic Properties for this compound (Illustrative Data)

| Property | Predicted Value |

|---|---|

| O-H Stretching Frequency | 3550 cm⁻¹ |

| C-F Stretching Frequency | 1250 cm⁻¹ |

| Aromatic C-O Stretching Frequency | 1230 cm⁻¹ |

| Dipole Moment | 2.5 D |

Time-Dependent DFT (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. This method is particularly useful for predicting electronic absorption spectra, such as UV-Vis spectra. By calculating the energies of the electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). These predictions can be compared with experimental spectra to understand the electronic transitions occurring in the molecule. The electronic transitions in this compound will be influenced by the π system of the benzene ring and the electronic effects of the fluoro and methoxy substituents.

Table 3: Predicted Electronic Transitions for this compound using TD-DFT (Illustrative Data)

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| S₀ → S₁ | 290 | 0.02 |

| S₀ → S₂ | 230 | 0.15 |

Electronic Structure Analysis

Analysis of the electronic structure provides deeper insights into the chemical reactivity and properties of a molecule.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed, and it is associated with the ability of a molecule to act as an electron donor. The LUMO is the orbital to which an electron is most easily added, and it is associated with the ability of a molecule to act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the electron-donating methoxy group is expected to raise the energy of the HOMO, while the electron-withdrawing fluorine atom will likely lower the energy of both the HOMO and LUMO. The distribution of the HOMO and LUMO across the molecule can predict the most likely sites for electrophilic and nucleophilic attack. General studies on substituted phenols show that electron-donating groups tend to decrease the HOMO-LUMO gap, while electron-withdrawing groups can have a more complex effect. mdpi.comacs.org

Table 4: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -8.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 7.3 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as intermolecular interactions. The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent regions of intermediate potential.

For this compound, the MEP map is expected to show negative potential (red) around the oxygen atoms of the hydroxyl and methoxy groups, as well as the fluorine atom, due to their high electronegativity. A region of positive potential (blue) is expected around the hydrogen atom of the hydroxyl group. Such maps are useful in understanding how the molecule will interact with other molecules, including potential hydrogen bonding sites. semanticscholar.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in a molecule and to analyze intramolecular and intermolecular bonding. nih.gov It provides a quantitative description of charge transfer and orbital-orbital interactions, which are crucial for understanding molecular stability and reactivity. nih.govresearchgate.net

The core of NBO analysis involves examining the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule.

For this compound, an NBO analysis would elucidate key intramolecular interactions:

Charge Transfer : The analysis quantifies the electron density transfer between atoms. For instance, the donation from the oxygen lone pair to the C-O antibonding orbital (n_O → σC-O) or to the aromatic ring's antibonding orbitals (n_O → πC=C) can be calculated. These charge transfers influence the molecule's dipole moment and electrostatic potential.

By analyzing these donor-acceptor interactions, NBO provides a detailed picture of the electronic effects governed by the hydroxyl, methoxy, and fluoro substituents on the aromatic ring. uba.arwisc.eduaiu.edu

Polarizability and Hyperpolarizability Computations

Polarizability (α) and first-order hyperpolarizability (β) are fundamental properties that describe a molecule's response to an external electric field. researchgate.net These properties are critical for the development of nonlinear optical (NLO) materials, which have applications in technologies like second-harmonic generation (SHG) and optical switching. nih.gov

Computational methods, typically using Density Functional Theory (DFT), can predict these values. gaussian.com The calculations yield components of the polarizability (αxx, αxy, αyy, etc.) and hyperpolarizability (βxxx, βxxy, βxyy, etc.) tensors, from which the average values are determined. researchgate.netgaussian.com

Polarizability (α) : This measures the ease with which the electron cloud of a molecule can be distorted by an electric field, inducing a dipole moment.

Hyperpolarizability (β) : This is a measure of the nonlinear response of the molecule to a strong electric field and is responsible for NLO phenomena like SHG. nih.gov

The computed values are often compared to a reference material, such as urea, to assess the potential of a new compound for NLO applications. mdpi.com While specific computational studies for this compound are not detailed in the available literature, such a study would calculate its α and β values to evaluate its potential as an NLO material. A high hyperpolarizability value would suggest that the molecule could be a promising candidate for further investigation in this area. nih.gov

Molecular Modeling and Simulation Techniques

Molecular modeling techniques are instrumental in drug discovery, allowing for the simulation of interactions between a small molecule (ligand) and a biological target (receptor).

Molecular Docking for Ligand-Receptor Interactions (e.g., Estrogen Receptor Alpha, 17β-hydroxysteroid dehydrogenase 1)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov The quality of the binding is often estimated using a scoring function, which provides a value for the binding affinity (e.g., kcal/mol). A more negative binding energy typically indicates a more favorable interaction. nih.gov

17β-hydroxysteroid dehydrogenase 1 (17β-HSD1) : This enzyme is involved in the synthesis of steroid hormones and is a target in breast cancer research. A study involving diaryl sulfate (B86663) estrone (B1671321) derivatives used this compound as a building block. The resulting derivative, 7-I02, was docked into the active site of 17β-HSD1. It exhibited a more favorable binding score than the known inhibitor STX1040, suggesting a strong potential for inhibition. rsc.org

| Compound | Target | RTCNN Score | Note |

|---|---|---|---|

| 7-I02 (contains this compound moiety) | 17β-hydroxysteroid dehydrogenase 1 | -42.14 | More favorable score than the reference inhibitor. rsc.org |

| STX1040 (Reference Inhibitor) | 17β-hydroxysteroid dehydrogenase 1 | -33.38 | Known inhibitor of the target. rsc.org |

Estrogen Receptor Alpha (ER-α) : ER-α is a key protein in the progression of hormone-receptor-positive breast cancer. nih.govnih.gov Phenolic compounds, particularly phytoestrogens, are known to interact with estrogen receptors. nih.gov Docking this compound into the ligand-binding domain of ER-α would help predict its potential as a selective estrogen receptor modulator. The simulation would identify key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the active site, providing a rationale for its potential endocrine activity. nih.gov

In Silico Screening for Enzyme Inhibitors (e.g., PKMYT1, WEE1, Aurora Kinases)

In silico screening involves using computational methods to rapidly assess large libraries of virtual compounds for their potential to bind to a specific biological target. This approach accelerates the discovery of potential new drug candidates.

PKMYT1 (also known as MYT1), WEE1, and Aurora kinases are critical regulators of the cell cycle and have emerged as significant targets for anticancer therapies. uni-halle.denih.gov

WEE1 Kinase Family : WEE1 and PKMYT1 are negative regulators of the cell cycle, primarily by inhibiting cyclin-dependent kinases (CDKs). nih.gov Their inhibition can lead to mitotic catastrophe in cancer cells, particularly those with p53 mutations.

Aurora Kinases : These are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is linked to various cancers. uni-halle.de

An in silico screening campaign could evaluate this compound and its derivatives against the ATP-binding sites of these kinases. nih.gov Computational studies have suggested that compounds with certain structural features may inhibit PKMYT1 and show cross-reactivity with WEE1 and Aurora kinases. uni-halle.de A screening of this compound would assess its structural and electronic complementarity to the active sites of these enzymes, identifying it as a potential starting point for the development of novel kinase inhibitors. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies

SAR and QSAR are foundational methodologies in medicinal chemistry used to understand how a compound's chemical structure relates to its biological activity. nih.govmdpi.com

Structure-Activity Relationship (SAR) : SAR is a qualitative approach that involves systematically modifying a lead compound's structure and observing the effect on its biological activity. For this compound, an SAR study would involve synthesizing analogues by:

Altering the position of the fluorine atom (e.g., to the 2- or 5-position).

Replacing the methoxy group with other alkoxy or alkyl groups.

Introducing additional substituents onto the aromatic ring. By comparing the biological activities of these analogues, researchers can deduce which structural features are essential for the desired effect.

Quantitative Structure-Activity Relationship (QSAR) : QSAR takes a quantitative approach by building mathematical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.comresearchgate.netresearchgate.net The process involves:

Data Collection : A dataset of structurally related compounds (e.g., derivatives of this compound) with measured biological activity (e.g., IC₅₀ values) is assembled. researchgate.net

Descriptor Calculation : Various molecular descriptors representing physicochemical properties (e.g., logP), electronic properties (e.g., orbital energies), and topological features are calculated for each molecule. nih.govresearchgate.net

Model Development : Statistical methods, such as multiple linear regression, are used to create an equation that relates the descriptors to the biological activity. mdpi.com

A hypothetical QSAR model for a series of phenolic compounds might look like: Activity (log 1/C) = c₀ + c₁ (logP) + c₂ (E_HOMO) + c₃ (Dipole Moment)

This model could then be used to predict the activity of new, unsynthesized derivatives of this compound, guiding the design of more potent compounds. nih.gov

Biological and Pharmacological Research on 3 Fluoro 4 Methoxyphenol and Its Analogs

Evaluation of Biological Activities of Derivatives

Research into 3-fluoro-4-methoxyphenol and its analogs has unveiled a range of biological activities, positioning these compounds as subjects of interest in pharmacological studies. The investigations span several key areas of cellular and physiological processes, including cancer cell proliferation, inflammatory enzyme activity, and the formation of new blood vessels.

Anticancer Activity and Tumor Cell Growth Inhibition (e.g., using MTT assay)

The evaluation of anticancer properties of novel compounds frequently employs the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. nih.gov This colorimetric method assesses cell viability by measuring the enzymatic reduction of the MTT molecule to formazan (B1609692) by mitochondrial and cytosolic enzymes in living cells. nih.gov A decrease in viable cells following treatment with a test compound indicates cytotoxic activity. nih.gov

While specific studies on this compound derivatives were not detailed in the provided research, analogs containing related structural motifs have demonstrated significant anticancer potential. For instance, various quinoline-based frameworks and methoxylated flavones have been evaluated for their cytotoxic effects against human cancer cell lines. nih.govmdpi.com Studies on brazilin, a homoisoflavonoid, and its derivatives showed cytotoxic effects against MCF7 and MDA-MB-231 breast cancer cells, with IC50 values around 49.9 μM. mdpi.com Similarly, certain thiazole–pyrimidine (B1678525) derivatives have shown activity with IC50 values as low as 4.537 μM. researchgate.net These investigations highlight the utility of the MTT assay in screening for and quantifying the antiproliferative effects of new chemical entities. mdpi.com

| Compound/Derivative Class | Cell Line | IC50 Value (μM) | Source |

|---|---|---|---|

| Thiazole–pyrimidine derivative (4k) | Not Specified | 4.537 ± 0.463 | researchgate.net |

| Thiazole–pyrimidine derivative (4h) | Not Specified | 4.566 ± 0.246 | researchgate.net |

| Brazilin | MDA-MB-231 | 49.92 | mdpi.com |

| Brazilin-(OAc)3 | MCF7 | 49.97 | mdpi.com |

Effects on Microtubule Dynamics and Cell Cycle Progression

Microtubules are essential components of the cytoskeleton involved in critical cellular processes, including the formation of the mitotic spindle during cell division. mdpi.com The dynamic nature of microtubules, characterized by phases of growth and shortening, is crucial for proper chromosome segregation. mdpi.comnih.gov Disruption of these dynamics can lead to mitotic arrest and, ultimately, apoptosis, making microtubule-targeting agents a key class of anticancer drugs. mdpi.com

Compounds that affect microtubule dynamics can be investigated by observing living cells, for example, by using green fluorescent protein-α tubulin to visualize microtubule behavior. nih.gov While research specifically detailing the effects of this compound derivatives on microtubule dynamics is not available, the general mechanism for such agents involves either stabilizing or destabilizing microtubules. nih.govdntb.gov.ua For instance, some compounds can reduce microtubule growth and shortening, leading to the disruption of mitotic spindles and prolonged mitosis. mdpi.com This interference with the cell cycle is a primary mechanism for the antiproliferative effects of many therapeutic agents.

Angiogenesis Inhibition Studies (e.g., zebrafish model)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. mdpi.com Therefore, inhibiting angiogenesis is a significant strategy in cancer therapy. mdpi.com The zebrafish (Danio rerio) embryo is a widely used in vivo model for studying angiogenesis and screening for anti-angiogenic compounds due to its rapid development and transparent body, which allows for direct observation of blood vessel formation. nih.govresearchgate.net

In the zebrafish model, the anti-angiogenic potential of a compound can be assessed by observing its effect on the formation of intersegmental vessels (ISVs). mdpi.comdovepress.com Studies have shown that various compounds can effectively inhibit vessel growth in this model. For example, Bis(2,3,6-tribromo-4,5-dihydroxybenzyl)ether (BTDE), a marine-derived compound, was shown to significantly suppress ISV formation in zebrafish embryos at concentrations between 2.5 and 10 μM. mdpi.com This model allows for the evaluation of both efficacy and potential toxicity, providing a valuable platform for the preclinical assessment of angiogenesis inhibitors. dovepress.com The efficacy of these inhibitors can, however, be influenced by factors within the tissue microenvironment, such as hypoxia. nih.gov

Myeloperoxidase (MPO) Chlorinating Activity Inhibition

Myeloperoxidase (MPO) is an enzyme found predominantly in neutrophils that plays a role in inflammatory processes through the production of reactive oxidants. nih.gov The inhibition of MPO is a therapeutic target for various inflammatory diseases, including atherosclerosis. nih.gov Research has identified derivatives containing a methoxyphenol scaffold as potent MPO inhibitors. nih.gov

Specifically, analogs of ferulic acid, which share the methoxyphenol structure, have been investigated for their ability to inhibit MPO. nih.gov Through in vitro assays, lead compounds were identified with IC50 values for MPO inhibition in the micromolar range. nih.gov This suggests that the methoxyphenol moiety is important for activity against MPO. nih.gov The inhibition of MPO by these compounds can prevent MPO-mediated oxidation and associated tissue damage. nih.gov

| Compound | Target | IC50 Value (μM) | Source |

|---|---|---|---|

| Ferulic Acid Analog (2a) | Myeloperoxidase (MPO) | 0.9 | nih.gov |

| Ferulic Acid Analog (3) | Myeloperoxidase (MPO) | 8.5 | nih.gov |

Inhibition of NADPH Oxidase Activity

Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidases (NOX) are a family of enzymes that are a major source of cellular reactive oxygen species (ROS). nih.govnih.gov Elevated levels of ROS contribute to numerous pathologies, and therefore, the inhibition of NOX enzymes is a promising therapeutic approach. nih.gov The NOX family has several isoforms, including NOX1, NOX2, and NOX4, which are implicated in various diseases. nih.govnih.gov

Pharmacological inhibition of NOX has been shown to protect against oxidative stress. nih.gov For example, novel indole (B1671886) heteroaryl-acrylonitrile derivatives have been identified as potent inhibitors of the NOX2 isoform, with IC50 values in the low micromolar range (~1 µM). uss.cl These inhibitors were found to reduce NOX2-derived oxidative stress by preventing the translocation of the essential cytosolic subunit p47phox to the membrane. uss.cl This demonstrates that targeting specific components of the NOX enzyme complex is a viable strategy for mitigating ROS-mediated damage.

Modulation of Tumor Necrosis Factor-alpha (TNFα) Release

Tumor necrosis factor-alpha (TNFα) is a pro-inflammatory cytokine that plays a central role in a wide range of inflammatory diseases. nih.govgoogle.com Consequently, inhibiting the activity or production of TNFα has become a cornerstone of treatment for conditions like rheumatoid arthritis. nih.gov

Therapeutic strategies to modulate TNFα can involve neutralizing the cytokine directly with monoclonal antibodies or inhibiting its production and release from immune cells. nih.gov Studies on inflammatory tissues have shown that the neutralization of TNFα can lead to a downstream reduction in the production of other pro-inflammatory cytokines, such as interleukin-1 (IL-1), IL-6, and IL-8, demonstrating a cytokine cascade effect. nih.gov While specific research on the modulation of TNFα by this compound derivatives is not detailed, this area represents a key field of pharmacological intervention for inflammatory conditions. nih.gov

Inhibitory Effects on Dihydroorotate (B8406146) Dehydrogenase (Quinone), Mitochondrial

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway and is located in the inner mitochondrial membrane. nih.gov It catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step essential for the proliferation of rapidly dividing cells, such as cancer cells, which have a high demand for nucleotide synthesis. nih.govumich.edu The inhibition of DHODH is a validated therapeutic strategy for treating proliferative and inflammatory diseases. nih.govnih.gov

While direct studies on the inhibitory effects of this compound on mitochondrial DHODH are not extensively documented in publicly available research, the principles of medicinal chemistry allow for speculation on its potential activity based on the structure-activity relationships (SAR) of known inhibitors. DHODH inhibitors typically bind in a hydrophobic pocket of the enzyme where the cofactor ubiquinone is believed to bind. nih.gov Potent inhibitors like Teriflunomide and Brequinar feature non-polar groups, such as a para-(trifluoromethyl)phenyl or a biphenyl (B1667301) moiety, that form hydrophobic interactions within this site. nih.gov

Structure-activity relationship studies on various series of DHODH inhibitors have highlighted the importance of specific substitutions for enhancing potency. For instance, in a series of acrylamide-based inhibitors, the addition of a fluorine atom to the benzoic acid moiety was found to enhance potency. nih.gov This suggests that the electronic and lipophilic properties conferred by fluorine can be advantageous for binding to DHODH. Although phenolic compounds are not the most common scaffolds for potent DHODH inhibitors, their potential to interact with the enzyme, particularly if further modified, cannot be entirely ruled out. The inhibitory activity of various phenolic compounds has been noted against other enzymes, demonstrating their potential as bioactive molecules. researchgate.netsemanticscholar.org Further research, including enzymatic assays and computational docking studies, would be necessary to determine if this compound or its analogs can effectively inhibit DHODH.

Mechanistic Investigations of Biological Action

The substitution of hydrogen with fluorine is a widely used strategy in medicinal chemistry to modulate the physicochemical properties of drug candidates, often leading to improved pharmacokinetic profiles. tandfonline.comresearchgate.net One of the most significant effects of fluorination is the enhancement of lipophilicity, a key factor that governs a molecule's ability to permeate cellular membranes and access its biological target. tandfonline.comnih.gov

Lipophilicity is typically measured by the octanol-water partition coefficient (LogP). The introduction of a fluorine atom generally increases a molecule's LogP value due to its ability to increase the hydrophobic surface area. nih.gov This enhanced lipophilicity can facilitate the passive diffusion of compounds across the lipid bilayers of cell membranes. researchgate.net Studies have shown that fluorination can increase cell penetration by a significant margin, which is often attributed to the increased lipophilicity of the molecule. tandfonline.com

In the context of this compound, the fluorine atom at the 3-position is expected to increase its lipophilicity compared to its non-fluorinated parent compound, 4-methoxyphenol (B1676288). This modification can productively influence its membrane permeability and bioavailability. researchgate.net The strategic placement of fluorine can also block sites of metabolic attack, preventing oxidative metabolism and prolonging the compound's half-life, although this also depends on the specific metabolic pathways involved. tandfonline.com The interplay between increased lipophilicity and other factors like aqueous solubility is crucial, and medicinal chemists aim to achieve an optimal balance for drug development. nih.gov

| Property | Effect of Fluorine Substitution | Reference |

| Lipophilicity (LogP) | Generally increases, enhancing partitioning into lipid membranes. | tandfonline.comnih.gov |

| Cellular Permeation | Often improved due to increased lipophilicity, facilitating passive diffusion. | researchgate.net |

| Metabolic Stability | Can be enhanced by blocking sites susceptible to oxidative metabolism. | tandfonline.com |

| Binding Affinity | Can be increased through favorable interactions with target proteins. | tandfonline.comresearchgate.net |

The estrogen receptors (ERα and ERβ) are important targets in the treatment of various diseases, most notably breast cancer. Phenolic compounds are a well-known class of estrogen receptor ligands, with the natural hormone 17β-estradiol featuring a critical phenolic hydroxyl group for binding. marquette.eduresearchgate.net This hydroxyl group typically forms key hydrogen bonds with residues such as Arg394 and Glu353 within the ligand-binding pocket of ERα. researchgate.net

Computational docking is a valuable tool for predicting how a ligand might bind to its target. semanticscholar.org A docking analysis of this compound with the ERα ligand-binding domain would likely show the phenolic hydroxyl group forming the canonical hydrogen bonds with Arg394 and Glu353. The fluorine atom could form additional favorable interactions, such as van der Waals or electrostatic interactions, with nearby amino acid residues, potentially enhancing binding affinity. researchgate.net However, the precise effect would depend on the specific topology of the binding pocket. Experimental validation through competitive binding assays would be required to confirm these predictions and quantify the binding affinity. marquette.edu

| Compound Type | Key Binding Interaction with ERα | Potential Influence of Fluorine | Reference |

| Phenolic Compounds | Hydrogen bonding via phenolic -OH with Arg394/Glu353. | Can modulate binding affinity and subtype selectivity. | marquette.eduresearchgate.net |

| Fluorinated Analogs | Can introduce favorable electrostatic or hydrophobic interactions. | May alter agonist vs. antagonist profile. | researchgate.netnih.gov |

Potential Therapeutic Applications

Methoxyphenolic compounds, a class to which this compound belongs, have been identified as potentially effective anti-inflammatory agents. nih.govd-nb.info Research has shown that these compounds can inhibit the production of multiple inflammatory mediators in human airway cells, including various cytokines and chemokines like IL-6, IL-8, CCL2, and CCL5. nih.govnih.gov

The anti-inflammatory mechanisms of methoxyphenols are diverse. For example, apocynin (4-hydroxy-3-methoxy-acetophenone), a naturally occurring methoxyphenolic compound, has demonstrated anti-inflammatory properties in various cell types. nih.gov Some studies suggest that the anti-inflammatory activity of methoxyphenols may occur via post-transcriptional mechanisms, such as inhibiting the binding of the RNA-binding protein HuR to mRNA, rather than through the inhibition of NF-κB activation. nih.govnih.gov Flavonoids, which are polyphenolic compounds, are also well-known for their anti-inflammatory effects, which are mediated by inhibiting enzymes like cyclooxygenase and lipoxygenase and modulating pro-inflammatory signaling pathways. nih.govnih.gov

Given that fluorination is a common strategy to enhance the biological activity of compounds, fluorinated analogs of known anti-inflammatory methoxyphenols are of significant interest. The introduction of a fluorine atom to the phenolic ring could enhance potency, metabolic stability, or cell permeability, potentially leading to the development of more effective anti-inflammatory drugs. nih.gov

| Methoxyphenolic Compound | Anti-Inflammatory Activity (IC50) | Cell Line | Reference |

| Diapocynin | 20.3 μM | Human Airway Cells | nih.govnih.gov |

| Resveratrol | 42.7 μM | Human Airway Cells | nih.govnih.gov |

| 2-methoxyhydroquinone | 64.3 μM | Human Airway Cells | nih.govnih.gov |

| Apocynin | 146.6 μM | Human Airway Cells | nih.govnih.gov |

The development of novel anticancer agents is a critical area of pharmacological research. The incorporation of fluorine into organic molecules is a well-established strategy in the design of anticancer drugs, as it can enhance metabolic stability, membrane permeability, and binding affinity to biological targets. researchgate.netmdpi.com

The 3-fluoro-4-methoxyphenyl moiety has been incorporated into more complex molecules that exhibit significant anticancer activity. A notable example is (S)-3-(3-Fluoro-4-Methoxybenzyl)-5,6,7-Trimethoxychroman-4-One (FMTC) . This compound has been shown to suppress the proliferation of human hepatocellular carcinoma (Huh7) cells. nih.gov Mechanistic studies revealed that FMTC induces cell cycle arrest at the G2/M phase by up-regulating the expression of the p21 protein. nih.gov Prolonged exposure to FMTC was also found to trigger apoptosis in these cancer cells, highlighting its potential as a novel agent for cancer treatment. nih.gov

Furthermore, the structural motif of methoxyphenyl groups is found in various synthetic compounds with demonstrated anticancer properties. For instance, derivatives of 1,3,4-thiadiazole (B1197879) containing a 3-methoxyphenyl (B12655295) substituent have been synthesized and evaluated for their cytotoxic activity against breast cancer cell lines. mdpi.com Similarly, other studies have explored fluorinated compounds, such as fluorinated isatins and chalcones, as potential anticancer agents. nih.govresearchgate.net These findings underscore the potential of the this compound scaffold as a building block for the synthesis of new and more potent anticancer drugs.

| Compound | Cancer Cell Line | Mechanism of Action | Reference |

| (S)-3-(3-Fluoro-4-Methoxybenzyl)-5,6,7-Trimethoxychroman-4-One (FMTC) | Huh7 (Hepatocellular Carcinoma) | p21 up-regulation, G2/M phase arrest, Apoptosis | nih.gov |

| Fluorinated Chalcone (B49325) Derivatives | Various | Varies (e.g., tubulin inhibition, kinase inhibition) | researchgate.net |

| Fluorinated Isatin Derivatives | Various | Apoptosis induction, Mitochondrial membrane dissipation | nih.gov |

Immunomodulation Therapy

No peer-reviewed studies detailing the use of this compound in immunomodulation therapy were found. Research into the immunomodulatory or anti-inflammatory properties of this specific compound has not been published. While broader classes of phenolic and methoxyphenolic compounds have been investigated for their effects on the immune system, these findings are not directly applicable to this compound.

Biological Characterization Methodologies (e.g., Biochemical Assays, Cellular Tests)

Specific biological characterization of this compound through biochemical or cellular assays to determine its immunomodulatory potential has not been reported in the existing scientific literature. General methodologies for assessing the biological activity of novel compounds are well-established, but their application to this compound has not been documented.

Environmental Fate and Biotransformation Pathways

Role of Phenolic Compounds in Environmental Degradation Processes